molecular formula C16H15ClN2O2S B1202780 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea

Cat. No. B1202780
M. Wt: 334.8 g/mol
InChI Key: VDACVOARPDKQHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea is a member of thioureas.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Investigations

1-(1,3-Benzodioxol-5-yl)thiourea has been extensively studied for its molecular geometry using the B3LYP method of density functional theory (DFT). These studies provide significant insights into the vibrational assignment, electronic structure, and spectral analysis of the compound. The research reveals important parameters like the HOMO-LUMO energy gap and hyperpolarizability, offering theoretical support for spectral detection technologies in chemical analysis (Ragamathunnisa M et al., 2015).

Molecular Structure and Coordination Polymers

Research on similar thiourea derivatives, such as 1-benzoyl-3-phenylthiourea, has led to the discovery of new coordination polymers and molecular structures when combined with mercury(II) halides. This research is pivotal in understanding the molecular organization, stoichiometry, and hydrogen bonding patterns of these complexes, which is crucial for the development of new materials with specific chemical and physical properties (Okuniewski A et al., 2015).

In Vivo Biological Effects and Potential Therapeutic Applications

Investigations into the biological effects of thiourea derivatives, including those structurally related to 1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea, have shown significant results. For instance, the study of glucose-6-phosphatase inhibitory activity and potential antidiabetic effects in animal models has revealed the therapeutic potential of these compounds in treating diabetes complications (Naz S et al., 2020).

Antimicrobial and Computational Characterization

The structural, antimicrobial, and computational characterization of thiourea derivatives, like 1-benzoyl-3-(5-chloro-2-hydroxyphenyl)thiourea, has been conducted to explore their potential as antimicrobial agents. These studies, including vibrational mode assignments and nuclear magnetic resonance calculations, are crucial for understanding the compound's behavior against pathogenic bacteria and fungi (Atis M et al., 2012).

Cytotoxicity and Anticancer Activities

Research on thiourea derivatives has also explored their potential in anticancer applications. Studies have been conducted to evaluate the cytotoxic effects of these compounds on various cancer cell lines, revealing significant anticancer activities and providing insights into their mechanisms of action (Ruswanto et al., 2015).

properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea

Molecular Formula

C16H15ClN2O2S

Molecular Weight

334.8 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(3-chloro-2-methylphenyl)thiourea

InChI

InChI=1S/C16H15ClN2O2S/c1-10-12(17)3-2-4-13(10)19-16(22)18-8-11-5-6-14-15(7-11)21-9-20-14/h2-7H,8-9H2,1H3,(H2,18,19,22)

InChI Key

VDACVOARPDKQHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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